N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoxazine ring, which is a versatile scaffold in organic synthesis, and is substituted with chloro, fluoro, and methanesulfonyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with an amine to form the benzoxazine ring.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like thionyl chloride or sulfur tetrafluoride.
Methanesulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the sulfur atom in the methanesulfonyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzoxazine derivatives, while hydrolysis reactions produce carboxylic acids and amines.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and polymers.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site or allosteric site of the target protein. This interaction can disrupt normal biological processes, leading to therapeutic effects in the case of drug development.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar halogen substituents and is studied for its antibacterial activity.
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), it is used in neurological research.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of a benzoxazine ring with chloro, fluoro, and methanesulfonyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C16H14ClFN2O4S |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C16H14ClFN2O4S/c1-25(22,23)20-9-15(24-14-5-3-2-4-13(14)20)16(21)19-10-6-7-12(18)11(17)8-10/h2-8,15H,9H2,1H3,(H,19,21) |
InChI Key |
BBAOXMDZQCYUNF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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